molecular formula C19H22N4O B2901551 N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cinnamamide CAS No. 1235692-13-3

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cinnamamide

Cat. No.: B2901551
CAS No.: 1235692-13-3
M. Wt: 322.412
InChI Key: IJAPYWYZANBXKB-BQYQJAHWSA-N
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Description

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cinnamamide is a synthetic chemical hybrid structure of significant interest in medicinal chemistry and drug discovery research. This compound incorporates a cinnamamide scaffold, a motif recognized for its neuroprotective potential, linked to a piperidine-pyrimidine group, a combination frequently found in molecules targeting a range of biological pathways . The structural framework suggests potential for diverse research applications. The cinnamamide component is associated with demonstrated neuroprotective properties in experimental models, indicating this compound's potential utility in neuroscience research for investigating pathways relevant to conditions like cerebral ischemia . Furthermore, the 1-(pyrimidin-2-yl)piperidine moiety is a privileged structure in drug discovery. This specific heterocyclic system is found in compounds acting as Dipeptidyl Peptidase IV (DPP-4) inhibitors for diabetes research, and has been integral to the development of investigational agents targeting nuclear receptors like Nur77 for oncology, and the Wnt/β-catenin pathway for bone disorders . The integration of these pharmacophores makes this compound a versatile chemical tool for probing enzyme inhibition, receptor signaling, and cellular survival mechanisms. Researchers can leverage this compound to explore structure-activity relationships and develop novel therapeutic candidates for a variety of disease areas, including metabolic, neurological, and oncological disorders.

Properties

IUPAC Name

(E)-3-phenyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c24-18(8-7-16-5-2-1-3-6-16)22-15-17-9-13-23(14-10-17)19-20-11-4-12-21-19/h1-8,11-12,17H,9-10,13-15H2,(H,22,24)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAPYWYZANBXKB-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cinnamamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Pyrimidine Ring: The pyrimidine ring is introduced via nucleophilic substitution reactions.

    Formation of the Cinnamamide Moiety: The cinnamamide group is attached through amide bond formation, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and yield improvement. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrimidine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cinnamamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cinnamamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cinnamamide with structurally analogous piperidine- and amide-containing derivatives, emphasizing molecular features, substituent effects, and inferred pharmacological implications.

Structural Analogues and Substituent Variations
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Reference
This compound C₁₉H₂₂N₄O 322.4 Pyrimidine, piperidine, cinnamamide (α,β-unsaturated amide)
N-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl derivative C₂₀H₂₆FN₅O₃S 435.5 5-Fluoropyrimidine, sulfamoyl group, propionamide
N-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide C₁₈H₂₀N₄O₃ 340.4 Pyrimidine, benzo[d][1,3]dioxole (electron-rich aromatic system)
4-Nitro-N-(2-piperidin-1-ylethyl)benzamide C₁₄H₁₉N₃O₃ 277.3 Nitrobenzamide, piperidinylethyl chain (electron-withdrawing nitro group)
Acryloylfentanyl C₂₃H₂₉N₃O₂ 379.5 Phenethyl-piperidine core, acryloylamide (opioid receptor ligand)

Key Observations :

  • Pyrimidine vs. Fluoropyrimidine : The fluorinated analogue (C₂₀H₂₆FN₅O₃S) introduces a fluorine atom at the pyrimidine 5-position, which may enhance metabolic stability and binding affinity through electronegative effects .
  • Cinnamamide vs.
  • Sulfamoyl vs. Nitro Groups : Sulfamoyl (SO₂NH₂) in adds hydrogen-bonding capacity, whereas the nitro group in is strongly electron-withdrawing, possibly increasing reactivity or redox sensitivity.
  • Opioid Analogues : Acryloylfentanyl (C₂₃H₂₉N₃O₂) shares a phenethyl-piperidine backbone but lacks pyrimidine; its acryloylamide group is associated with µ-opioid receptor binding .
Pharmacological Implications
  • Target Selectivity : The pyrimidine ring in the target compound may confer selectivity for kinase or enzyme targets, contrasting with opioid receptor activity seen in fentanyl derivatives .
  • Metabolic Stability : Fluorination (as in ) typically reduces cytochrome P450-mediated oxidation, extending half-life. The cinnamamide’s conjugated system in the target compound may also resist metabolic degradation .
  • Solubility and Permeability : The sulfamoyl group in enhances hydrophilicity, while the benzo[d][1,3]dioxole in may improve membrane permeability due to its planar structure.
Physicochemical Properties
Property This compound 4-Nitro-N-(2-piperidin-1-ylethyl)benzamide N-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl derivative
Molecular Weight 322.4 277.3 435.5
Polar Groups Amide, pyrimidine Nitro, amide Sulfamoyl, fluoropyrimidine
Predicted logP Moderate (∼3.0)* Higher (∼2.6) Lower (∼1.8)*
Aromatic Systems Pyrimidine, phenyl Phenyl Pyrimidine, phenyl

*Estimated based on substituent contributions.

Biological Activity

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cinnamamide is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological evaluation, and molecular mechanisms associated with this compound, drawing on various studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H19N3O\text{C}_{16}\text{H}_{19}\text{N}_{3}\text{O}

This compound features a cinnamamide backbone with a pyrimidine and piperidine moiety, which are critical for its biological activity.

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Cytotoxicity : The compound exhibited significant cytotoxic effects against various cancer cell lines. In vitro testing showed that it could inhibit cell proliferation in human cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) with IC50 values ranging from 5 to 15 μM .
  • Mechanism of Action : The anticancer activity is believed to be mediated through multiple pathways, including the induction of apoptosis and inhibition of key signaling pathways involved in cell survival and proliferation. For example, compounds with similar structures have been shown to inhibit focal adhesion kinase (FAK), which plays a role in cancer cell migration and invasion .
  • Structure-Activity Relationship (SAR) : Studies suggest that modifications to the piperidine or pyrimidine rings can enhance biological activity. Specifically, substituents on these rings can significantly influence the compound's potency against different cancer types .

Other Biological Activities

In addition to anticancer properties, this compound has been investigated for other biological activities:

  • Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, indicating potential use as antimicrobial agents .
  • Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties, with studies demonstrating its ability to reduce inflammation markers in vitro .

Case Studies

A few notable case studies illustrate the biological activity of this compound:

StudyFindings
Doan et al. (2020)Reported IC50 values for similar compounds against MDA-MB-231 and HepG2 cells .
Alam et al. (2011)Highlighted structure modifications leading to enhanced cytotoxicity against various cancer cell lines .
Yang (2012)Investigated the interaction of cinnamic acid derivatives with tubulin, suggesting potential antitumor mechanisms .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cinnamamide, and what parameters critically influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine-linked piperidine core. A key step is the coupling of cinnamoyl chloride to the piperidine-methylamine intermediate under basic conditions (e.g., using triethylamine in DMF or THF) . Critical parameters include temperature control (0–5°C during acyl chloride addition to prevent side reactions), solvent polarity (DMF enhances nucleophilicity), and stoichiometric ratios (1:1.2 amine-to-acyl chloride for complete conversion). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is essential to achieve >95% purity .

Q. How is the structural integrity of this compound validated experimentally?

  • Methodological Answer : Structural validation employs:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm regiochemistry (e.g., pyrimidine C-H coupling patterns at δ 8.5–9.0 ppm) and amide bond formation (amide proton at δ 6.5–7.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verifies molecular ion ([M+H]+^+) with <5 ppm error.
  • X-ray Crystallography (if crystalline): Resolves bond angles/distances, confirming the (E)-configuration of the cinnamamide moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound (e.g., varying IC50_{50} values across studies)?

  • Methodological Answer : Discrepancies often arise from assay conditions. To address this:

  • Standardize Assay Protocols : Use consistent cell lines (e.g., HEK293 for receptor binding) and buffer systems (e.g., Tris-HCl pH 7.4 ± Mg2+^{2+}).
  • Control for Stereochemical Purity : Chiral HPLC ensures no racemization of the cinnamamide group, which affects binding .
  • Validate Target Engagement : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) directly measure binding affinity (KD_D) to receptors/enzymes, bypassing cellular variability .

Q. What strategies optimize the synthetic yield of this compound in scaled-up reactions?

  • Methodological Answer :

  • Design of Experiments (DoE) : Screen parameters (temperature, solvent, catalyst) via fractional factorial design to identify interactions (e.g., THF improves solubility but reduces reaction rate vs. DMF) .
  • Continuous Flow Chemistry : Minimizes side reactions (e.g., piperidine ring oxidation) by precise residence time control.
  • In-line Analytics : Use FTIR or Raman spectroscopy to monitor amide bond formation in real time, enabling immediate adjustments .

Q. What computational methods predict the interaction mechanism between this compound and biological targets (e.g., kinases)?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina, Schrödinger) : Models binding poses, prioritizing hydrophobic interactions between the cinnamamide phenyl group and kinase hinge regions .
  • Molecular Dynamics (MD) Simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories; validate with experimental ΔG values from ITC .
  • Free Energy Perturbation (FEP) : Quantifies the impact of substituent modifications (e.g., pyrimidine vs. pyridine) on binding affinity .

Q. How are crystallographic data for this compound validated to ensure accuracy in structural studies?

  • Methodological Answer :

  • SHELX Suite (SHELXL, SHELXS) : Refine X-ray data with R1_1 < 0.05 and wR2_2 < 0.10; check for missed symmetry (PLATON’s ADDSYM) .
  • Twinning Analysis (CELL_NOW) : Detect pseudo-merohedral twinning, common in piperidine derivatives due to flexible chair conformations .
  • Hirshfeld Surface Analysis (CrystalExplorer) : Visualize intermolecular interactions (e.g., C-H···O bonds stabilizing the amide group) .

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